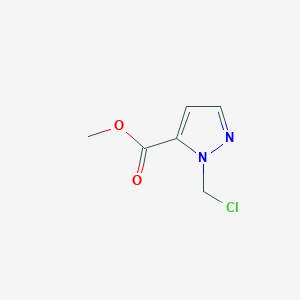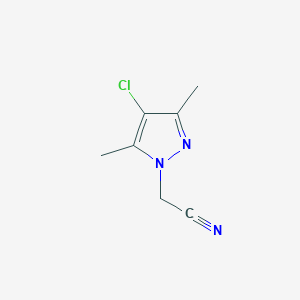
2-(Phenylthio)acetohydrazide
Overview
Description
Preparation Methods
2-(Phenylthio)acetohydrazide can be synthesized through various methods. One common synthetic route involves the reaction of thiophenol with sodium chloroacetate, followed by acidification to form the corresponding acid. This acid is then refluxed with methanol in the presence of a small amount of sulfuric acid to yield the methyl ester. The ester is subsequently treated with hydrazine hydrate in boiling methanol to produce this compound .
Chemical Reactions Analysis
2-(Phenylthio)acetohydrazide undergoes several types of chemical reactions, including nucleophilic substitution and reduction. For instance, it reacts with long-straight-chain aldehydes and is then reduced with sodium borohydride to form long-chain N-alkyl-2-(phenylthio)acetohydrazides . Additionally, it reacts with carbon disulfide in alkaline media to produce carbodithioate salts .
Scientific Research Applications
2-(Phenylthio)acetohydrazide has a wide range of applications in scientific research. It is used in the synthesis of corrosion inhibitors, particularly long-chain N-alkyl-2-(phenylthio)acetohydrazides, which are effective in preventing corrosion in acidic and mineral oil media . The compound is also utilized in the development of various biologically active agents, including antimicrobial and antifungal drugs .
Mechanism of Action
The mechanism of action of 2-(Phenylthio)acetohydrazide involves its interaction with molecular targets through nucleophilic substitution reactions. The sulfur atom in the compound’s structure plays a crucial role in its reactivity, allowing it to form stable complexes with various substrates . This reactivity is essential for its effectiveness as a corrosion inhibitor and in other applications.
Comparison with Similar Compounds
2-(Phenylthio)acetohydrazide can be compared to other similar compounds, such as 2-phenyl-2-(phenylthio)acetohydrazide, which has a similar structure but a different molecular formula (C14H14N2OS) and molecular weight (258.34 g/mol) . Both compounds share similar reactivity patterns, but their applications may vary based on their specific chemical properties.
Conclusion
This compound is a versatile compound with significant applications in scientific research and industry. Its unique chemical structure and reactivity make it valuable in the synthesis of corrosion inhibitors and biologically active agents. Understanding its preparation methods, chemical reactions, and mechanism of action can further enhance its utilization in various fields.
Properties
IUPAC Name |
2-phenylsulfanylacetohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2OS/c9-10-8(11)6-12-7-4-2-1-3-5-7/h1-5H,6,9H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEKHWCLEQBFOIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCC(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101293875 | |
| Record name | 2-(Phenylthio)acetic acid hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101293875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22446-21-5 | |
| Record name | 2-(Phenylthio)acetic acid hydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22446-21-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Phenylthio)acetic acid hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101293875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary applications of 2-(Phenylthio)acetohydrazide derivatives discussed in the research?
A1: The research focuses on synthesizing long-chain derivatives of this compound and evaluating their potential as corrosion inhibitors in both acidic and mineral oil environments. [] This suggests that these compounds could have applications in industries where metal protection is crucial.
Q2: How are long-chain derivatives of this compound synthesized?
A2: The research outlines a two-step synthesis:
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















